N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)33-15-24(29)26-18-6-7-21-22(12-18)32-16-31-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIVBHCGYGHCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in pharmacology and medicinal chemistry.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- A benzodioxole moiety, which is known for its various biological activities.
- An indole structure, which is often associated with neuroactivity and other pharmacological effects.
- A piperidine ring that may contribute to its interaction with biological targets.
Research indicates that compounds featuring similar structural motifs may exhibit diverse biological activities, including:
- Antidepressant effects : Some derivatives have shown potential as serotonin receptor modulators.
- Antioxidant properties : The benzodioxole component may contribute to free radical scavenging.
- Anticancer activity : Indole derivatives are often investigated for their ability to inhibit tumor growth.
Pharmacological Studies
- Serotonin Receptor Modulation
- Antioxidant Activity
- Cytotoxicity Tests
Case Studies and Research Findings
- Study on Antidepressant Activity : A study found that compounds with similar structures to this one displayed significant antidepressant-like effects in animal models, suggesting a possible therapeutic application in treating depression .
- Evaluation of Antioxidant Properties : Research highlighted that derivatives of benzodioxole effectively scavenge free radicals, contributing to their protective effects against oxidative damage .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores and Sulfonamide/Acetamide Linkers
- Compound 41 (): Structure: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide. Key Differences: Replaces the benzodioxol group with a bis(trifluoromethyl)phenylsulfonyl moiety. Molecular Weight: 598.93 g/mol (C₂₆H₁₇ClF₆N₂O₅S).
- Compound 39 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide. Key Differences: Substitutes the benzodioxol with a 4-cyanophenylsulfonyl group. The cyano group may modulate solubility and hydrogen-bonding interactions . Molecular Weight: 512.92 g/mol (C₂₅H₁₇ClN₃O₅S).
Analogues with Pyrimidoindole or Benzodiazepine Scaffolds
- Compound 11p (): Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide. Key Differences: Features a pyrimido[4,5-d]pyrimidine core, which could confer dual kinase inhibition but increase synthetic complexity .
Analogues with Oxadiazole or Pyrimidoindole Sulfanylacetamide Moieties
- Compound 536710-17-5 (): Structure: N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide.
-
- Structure: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide.
- Key Differences: Substitutes benzodioxol with benzodioxin and adds ethyl/methyl groups to the pyrimidoindole core, which may enhance solubility but reduce metabolic stability .
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Lack of trifluoromethyl or cyano groups (as in and ) may reduce metabolic stability. Synthetic complexity is higher than oxadiazole derivatives (), complicating large-scale production .
Q & A
Q. How can flow chemistry improve the scalability of the final acetamide coupling step?
- Methodology :
- Continuous-Flow Reactors : Optimize residence time (e.g., 30–60 mins) and temperature (40–50°C) in a tubular reactor with in-line IR monitoring for real-time yield analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
